![molecular formula C25H25N5O3 B2491875 9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 873076-20-1](/img/structure/B2491875.png)
9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest belongs to a broad class of heterocyclic compounds featuring purine or pyrimidine rings, often modified with various substituents to explore their chemical and physical properties. These modifications can significantly affect their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
Synthesis methods for related compounds often involve cycloaddition reactions, nucleophilic substitutions, and modifications of existing heterocyclic frameworks. For example, the synthesis of pyrrolo[2,3-d]pyrimidines proceeds through a [4+2]-cycloaddition reaction, highlighting the versatility of heterocyclic syntheses in accessing complex structures (Adams et al., 2005)(Adams et al., 2005).
Molecular Structure Analysis
X-ray crystallography is a crucial tool for determining the molecular structures of such compounds, revealing the conformations of the heterocyclic rings and the spatial arrangement of substituents. For instance, studies on similar compounds have shown diverse conformations in the structures of multi-ring systems, demonstrating the impact of substituents on molecular conformation (Wang et al., 2011)(Wang et al., 2011).
Scientific Research Applications
Structural Analysis and Conformation
- The crystal structure analysis of related compounds reveals diverse ring conformations and the presence of un-classical hydrogen bonds, highlighting the complex intermolecular interactions within such molecules. This understanding aids in the design of compounds with specific physical and chemical properties (Wang et al., 2011).
Synthetic Pathways and Chemical Transformations
- Research on thieno[2,3-d]pyrimidine-2,4-dione derivatives uncovers their synthesis and potential as non-peptide antagonists for specific receptors, indicating the utility of such structures in developing pharmacologically active agents (Sasaki et al., 2003).
- Studies on the synthesis of pyrimido[1,2,3-cd]purine derivatives demonstrate innovative synthetic strategies that could be applied to the development of new chemical entities for various applications (Šimo et al., 1995).
Potential Pharmacological Applications
- The design and synthesis of thieno[2,3-d]pyrimidine-2,4-dione derivatives, containing biaryl moieties, highlight the pursuit of compounds with high binding affinity and potent antagonistic activity for human receptors. This research illustrates the potential therapeutic applications of structurally similar compounds in treating sex-hormone-dependent diseases (Sasaki et al., 2003).
properties
IUPAC Name |
9-(3-methoxyphenyl)-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-27-22-21(23(31)30(25(27)32)14-7-11-18-9-4-3-5-10-18)29-16-8-15-28(24(29)26-22)19-12-6-13-20(17-19)33-2/h3-7,9-13,17H,8,14-16H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVIXAWEIZIWPU-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)CC=CC3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C/C=C/C3=CC=CC=C3)N4CCCN(C4=N2)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

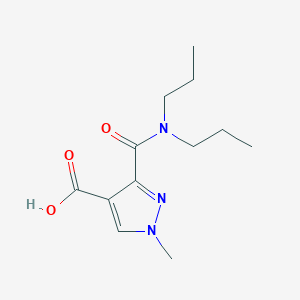
![3-fluoro-N,N-dimethyl-1-{pyrazolo[1,5-a]pyrazin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B2491793.png)
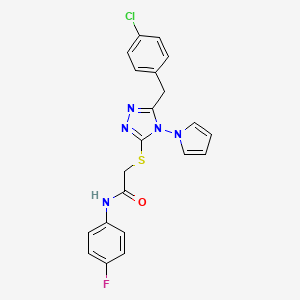
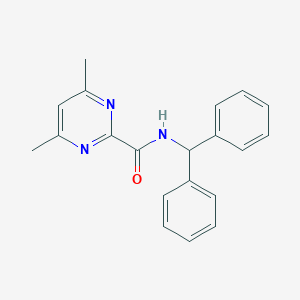
![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2491798.png)

![5,6-Dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2491802.png)

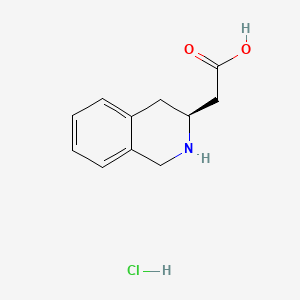
![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)
![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)
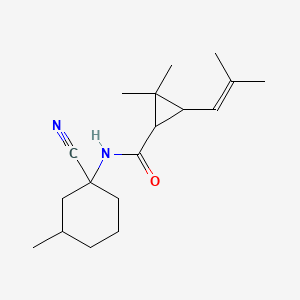

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)